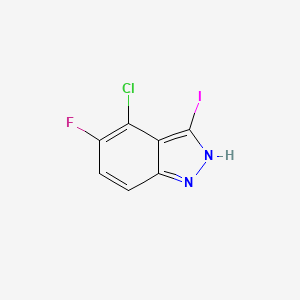

4-Chloro-5-fluoro-3-iodo-1H-indazole

Description

Properties

IUPAC Name |

4-chloro-5-fluoro-3-iodo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIN2/c8-6-3(9)1-2-4-5(6)7(10)12-11-4/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUVZMCDRPUIQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1F)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloro-5-fluoro-3-iodo-1H-indazole CAS number and molecular structure

An In-Depth Technical Guide to 4-Chloro-5-fluoro-3-iodo-1H-indazole

Abstract

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring three distinct halogen atoms on the indazole core, makes it a versatile synthetic intermediate for the development of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, and its critical role as a building block in the creation of novel therapeutic agents. Particular emphasis is placed on the strategic utility of its multiple reaction sites, which allow for selective and diverse chemical modifications, crucial for structure-activity relationship (SAR) studies. Safety and handling protocols based on data from structurally related compounds are also discussed to ensure its proper use in a research setting.

Compound Identification and Core Properties

This compound is a solid, aromatic heterocyclic compound. The indazole core is a key pharmacophore found in numerous biologically active molecules. The specific halogenation pattern of this molecule—chlorine at position 4, fluorine at position 5, and iodine at position 3—provides multiple, distinct points for synthetic elaboration.

Molecular Structure

The structural arrangement of the atoms defines the compound's reactivity and potential for forming intermolecular interactions.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

Quantitative data for this specific molecule is not extensively published in peer-reviewed literature; however, key identifiers and properties can be consolidated from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1082040-26-3 | BLDpharm |

| Molecular Formula | C₇H₃ClFIN₂ | Derived |

| Molecular Weight | 328.47 g/mol | Derived |

| Appearance | White to off-white solid | Typical for similar compounds |

| Purity | ≥98% (Typical) | Supplier specifications |

| Solubility | Soluble in DMSO, DMF, Methanol | Typical for polar aprotic solvents |

| Storage | Store at 2-8°C, protect from light | Common for halogenated intermediates |

Synthesis and Mechanistic Rationale

The synthesis of polysubstituted indazoles often involves multi-step sequences starting from readily available anilines or benzonitriles. While a specific published procedure for this compound is not available, a logical synthetic route can be constructed based on established methodologies for analogous compounds, such as the synthesis of bromo-fluoro-indazoles from fluoro-methylanilines.

The proposed pathway begins with 3-chloro-4-fluoro-2-methylaniline. The choice of this starting material is strategic, as it already contains the required chloro and fluoro substituents in the correct relative positions for the final product.

Caption: Proposed Synthetic Pathway for this compound.

Mechanistic Insights

-

Diazotization: The synthesis commences with the diazotization of the starting aniline. The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately in the subsequent step. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.

-

Cyclization and Iodination (Richter-type Reaction): The diazonium salt undergoes an intramolecular cyclization. In the presence of potassium iodide (KI), the reaction proceeds to form the indazole ring system while incorporating iodine at the 3-position. The iodide ion acts as both a nucleophile and the source of the iodo substituent. This one-pot transformation is an efficient method for constructing the 3-iodo-indazole core.

Applications in Drug Discovery

The true value of this compound lies in its role as a versatile scaffold for building drug candidates. Indazole derivatives are known to possess a wide array of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. This specific molecule is an exemplary building block for SAR studies due to its three distinct halogen substituents, each offering a unique handle for chemical modification.

-

Iodine at C3: The iodo group is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the introduction of a wide variety of aryl, alkyl, or amine groups at this position, which is often crucial for binding to biological targets like kinase enzymes.

-

Chlorine at C4: The chloro group is less reactive in cross-coupling reactions compared to iodine, allowing for selective functionalization at the C3 position. However, it can be targeted under more forcing conditions or used in nucleophilic aromatic substitution (SNAAr) reactions. Its primary role is often as a steric and electronic modulator to fine-tune the binding affinity of a lead compound.

-

Fluorine at C5: The fluoro group is generally unreactive and serves as a strategic metabolic blocker. Its high electronegativity can alter the pKa of the indazole N-H, influence hydrogen bonding interactions, and improve pharmacokinetic properties like membrane permeability and metabolic stability.

This multi-functional handle design enables chemists to systematically explore the chemical space around the indazole core, a key activity in optimizing a drug's potency and selectivity.

Representative Experimental Protocol: Suzuki Coupling

To illustrate the utility of the C3-iodo group, the following is a representative, field-proven protocol for a Suzuki cross-coupling reaction. This reaction is fundamental to introducing aryl moieties, a common step in the synthesis of kinase inhibitors.

Workflow Diagram

The Indazole Scaffold: A Privileged Core Amplified by the Power of Fluorine

A Technical Guide for Drug Discovery Professionals

Abstract

The indazole core is a well-established privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents.[1] Its versatility, however, is significantly amplified through the strategic incorporation of fluorine. This guide provides an in-depth technical exploration of the biological significance of fluorinated indazole scaffolds. We will dissect the profound impact of fluorination on the physicochemical properties, pharmacokinetics, and pharmacodynamics of these molecules. Moving beyond theoretical concepts, we will examine authoritative case studies, detail robust synthetic protocols, and present validated methodologies for biological evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful chemical combination.

The Strategic Impact of Fluorine in Medicinal Chemistry

Before delving into the specifics of the indazole scaffold, it is crucial to understand why fluorine has become an indispensable tool in modern drug design.[2] Unlike other halogens, fluorine possesses a unique combination of properties:

-

High Electronegativity: As the most electronegative element, fluorine's introduction dramatically alters the electronic landscape of a molecule.[3]

-

Small van der Waals Radius: With a radius of 1.47 Å, it is only slightly larger than hydrogen (1.20 Å), allowing it to act as a bioisostere for hydrogen with minimal steric perturbation.[3][4]

-

Strong Carbon-Fluorine (C-F) Bond: The C-F bond is the strongest single bond in organic chemistry (bond energy ~105.4 kcal/mol), rendering it highly resistant to metabolic cleavage.[3][5]

The judicious placement of fluorine can, therefore, be used to fine-tune a molecule's properties to overcome common drug development hurdles.[6] These modifications include enhancing metabolic stability, modulating the acidity or basicity (pKa) of nearby functional groups, increasing binding affinity to the target protein, and improving membrane permeability.[6][7]

Physicochemical Consequences of Indazole Fluorination

The introduction of fluorine onto the indazole ring system imparts predictable yet powerful changes to its core properties. Understanding these shifts is fundamental to rational drug design.

Modulation of Acidity (pKa)

The indazole scaffold contains an ionizable N-H proton. The pKa of this group is critical as it influences solubility, receptor interaction, and pharmacokinetic properties. Fluorine's strong electron-withdrawing nature significantly impacts this value.

-

Causality: By withdrawing electron density from the heterocyclic ring system, a fluorine substituent stabilizes the conjugate base (the indazolide anion) formed upon deprotonation. This stabilization makes the N-H proton more acidic, resulting in a lower pKa value.[8] The magnitude of this effect is dependent on the position and number of fluorine substituents. This ability to precisely tune acidity is a key advantage, allowing chemists to optimize a compound's ionization state at physiological pH (7.4) to improve cell permeability or target engagement.[8]

Table 1: Influence of Fluorination on Acidity

| Compound | Description | pKa (in DMSO) | Rationale for Change |

|---|---|---|---|

| Indazole | Parent Scaffold | ~19.9 | Baseline acidity |

| 5-Fluoroindazole | Fluorine on benzene ring | Lower than 19.9 | Inductive electron withdrawal stabilizes the anion. |

| 3-Trifluoromethylindazole | CF3 group on pyrazole ring | Significantly lower | The powerful inductive effect of the CF3 group dramatically increases acidity. |

Note: Exact pKa values can vary based on the solvent and measurement technique. The trend, however, is consistent. Data is conceptually derived based on principles from sources.[8][9][10]

Enhancement of Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic "soft spots."[2] Aromatic rings, like the one in indazole, are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism and clearance.

-

Causality (Metabolic Blocking): Replacing a C-H bond at a known site of metabolic oxidation with a robust C-F bond effectively prevents enzymatic hydroxylation.[11][12] This "metabolic block" can significantly decrease the rate of clearance, leading to a longer drug half-life, improved bioavailability, and a more favorable dosing regimen.[2][5] For example, fluorination at the 6-position of an indazole scaffold has been shown to dramatically increase oral bioavailability from low single digits to over 60%.[13][14]

Impact on Lipophilicity and Binding Interactions

Fluorination generally increases the lipophilicity of a molecule, which can enhance membrane permeability and cell penetration.[14] However, the effect is complex and context-dependent. Beyond simple lipophilicity, fluorine can engage in unique, favorable interactions within a protein's binding pocket.

-

Causality: The polarized C-F bond can participate in dipole-dipole, charge-dipole, and even weak hydrogen bonding interactions with protein backbone amides or side-chain residues.[15][16] These "orthogonal" interactions, distinct from traditional hydrogen bonds, can significantly enhance binding affinity and selectivity.[3] Molecular dynamics simulations have shown that fluorine can stabilize protein-ligand complexes by organizing water networks in the binding pocket or by directly interacting with aromatic residues.[16][17]

Case Studies: Fluorinated Indazoles in Action

The theoretical benefits of fluorination are borne out in numerous successful drug discovery programs. Fluorinated indazoles have emerged as potent and selective inhibitors across various target classes, particularly protein kinases.[18][19]

Kinase Inhibition

Kinases are a major class of drug targets, especially in oncology and inflammatory diseases. The indazole scaffold is an effective "hinge-binder," a key interaction motif for many kinase inhibitors.

-

Rho Kinase (ROCK) Inhibitors: In a series of ROCK1 inhibitors, the position of fluorine on the indazole ring was critical for potency. A 4-fluoroindazole derivative had a modest IC₅₀ of 2500 nM. However, moving the fluorine to the 6-position resulted in a dramatic increase in potency, with an IC₅₀ of just 14 nM. This enhancement was coupled with a significant improvement in oral bioavailability to 61%.[13][14]

-

p38 Kinase Inhibitors: Fluorinated 5-indazole derivatives have been patented as potent inhibitors of p38 kinase for the treatment of inflammatory diseases, with all reported compounds showing IC₅₀ values below 10 µM.[13]

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: In the development of FGFR inhibitors, a 6-fluoro substitution on the indazole ring led to improved enzymatic and cellular potency.[18]

Table 2: Biological Activity of Representative Fluorinated Indazole Inhibitors

| Compound ID | Target | Key Structural Feature | Potency (IC₅₀) | Key Outcome | Reference |

|---|---|---|---|---|---|

| 52 | ROCK1 | 6-Fluoroindazole | 14 nM | >175-fold increase in potency vs. 4-fluoro analog | [13][14] |

| 51 | ROCK1 | 4-Fluoroindazole | 2500 nM | Positional isomer control | [13][14] |

| 49a/b, 50a/b | p38 Kinase | 5-Indazole derivatives | <10 µM | Active in in vitro binding assays | [13] |

| 27a | FGFR1 / FGFR2 | 6-Fluoroindazole | <4.1 nM / 2.0 nM | Improved enzymatic and cellular potency | [18] |

| 40 | TRPA1 | 6-Fluoroindazole | 43 nM | Potent and selective antagonist |[14] |

Synthetic and Evaluative Methodologies

The practical application of these principles requires robust and reliable experimental methods. The protocols described below represent self-validating systems for the synthesis and evaluation of fluorinated indazole scaffolds.

Diagram: Logic of Fluorination Strategy

The decision to incorporate fluorine is a multifactorial process aimed at optimizing a lead compound.

Caption: The strategic rationale for incorporating fluorine into an indazole scaffold.

Experimental Protocol: Synthesis of a 3-Fluoro-2H-Indazole

This protocol details a modern, metal-free C-H fluorination that is environmentally friendly and efficient, adapted from the work of Ghosh and Hajra.[20][21] This method is self-validating through its high regioselectivity and confirmed by standard analytical techniques.

Objective: To achieve regioselective C-3 fluorination of a 2H-indazole derivative.

Materials:

-

2H-Indazole starting material (1.0 mmol)

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol, 1.2 equiv.)

-

Deionized Water (5.0 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask (25 mL), magnetic stir bar, condenser

Methodology:

-

Reaction Setup: To a 25 mL round-bottom flask, add the 2H-indazole starting material (1.0 mmol) and deionized water (5.0 mL).

-

Reagent Addition: Add N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol) to the suspension.

-

Reaction Conditions: Equip the flask with a condenser and stir the reaction mixture vigorously at 80 °C. The reaction is conducted under ambient air.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-fluoro-2H-indazole product.

-

Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of a characteristic doublet in the ¹H and ¹³C NMR spectra due to C-F coupling and a singlet in the ¹⁹F NMR spectrum validates the successful fluorination.

Diagram: Synthetic Workflow

Caption: Step-by-step workflow for the synthesis and purification of a 3-fluoro-2H-indazole.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a fluorescence anisotropy-based binding assay, a common method to determine the inhibitory potency (IC₅₀) of a compound against a target kinase.[13]

Objective: To determine the IC₅₀ value of a fluorinated indazole against a specific protein kinase.

Materials:

-

Target Kinase (e.g., ROCK1)

-

Fluorescently-labeled tracer (a known ligand for the kinase)

-

Fluorinated indazole test compound (serial dilutions in DMSO)

-

Assay Buffer (e.g., Tris-HCl, pH 7.5, with MgCl₂, DTT, and BSA)

-

384-well black, low-volume microplates

-

Microplate reader capable of measuring fluorescence anisotropy

Methodology:

-

Compound Preparation: Prepare a serial dilution series of the fluorinated indazole test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted down to the nM range.

-

Assay Plate Setup: To each well of a 384-well plate, add 5 µL of assay buffer.

-

Test Compound Addition: Add 100 nL of the serially diluted test compound from the DMSO plate to the assay plate. Include wells with DMSO only for "no inhibition" (0%) control and wells with a known potent inhibitor for "full inhibition" (100%) control.

-

Kinase Addition: Prepare a solution of the target kinase in assay buffer at 2x the final desired concentration. Add 5 µL of this solution to each well.

-

Tracer Addition: Prepare a solution of the fluorescent tracer in assay buffer at 2x the final desired concentration. Add 5 µL of this solution to each well. The final assay volume is 15 µL.

-

Incubation: Gently mix the plate and incubate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

-

Data Acquisition: Measure the fluorescence anisotropy (or polarization) of each well using a compatible plate reader.

-

Data Analysis: a. Convert the raw anisotropy values into percent inhibition relative to the 0% and 100% controls. b. Plot the percent inhibition as a function of the logarithm of the test compound concentration. c. Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

-

Validation: The assay is validated if the Z'-factor (a measure of assay quality) is > 0.5, and the control IC₅₀ values for a reference compound are within the expected range.

Conclusion and Future Outlook

The strategic fluorination of the indazole scaffold is a validated and highly effective strategy in modern drug discovery. By leveraging the unique properties of fluorine, medicinal chemists can systematically address common liabilities such as metabolic instability and suboptimal target affinity. The ability to modulate pKa, block CYP-mediated oxidation, and introduce novel protein-ligand interactions allows for the transformation of early-stage hits into viable clinical candidates. As synthetic methodologies for fluorination continue to advance, offering ever more precise control over the placement of fluorine atoms and motifs, the role of fluorinated indazoles in developing next-generation therapeutics for cancer, inflammation, and beyond is set to expand even further.

References

-

Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. Available at: [Link]

-

Meanwell, N. A. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261–1286. Available at: [Link]

-

Gill, H., et al. (2020). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Gomaa, A. M., & Ali, M. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(49), 33864-33905. Available at: [Link]

-

Gomaa, A. M., & Ali, M. M. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

-

Meanwell, N. A. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. Available at: [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Available at: [Link]

-

Muller, K., et al. (2007). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Available at: [Link]

-

MDPI. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. MDPI. Available at: [Link]

-

Wang, Y., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. Available at: [Link]

-

NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

-

ACS Publications. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

NIH. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PubMed Central. Available at: [Link]

-

Gallavardin, T., et al. (2026). Synthesis of indazole-based fluorophores. PubMed. Available at: [Link]

-

Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

-

MDPI. (n.d.). Data Hidden in Sewage: Advanced Methods for Identification and Quantification of Synthetic Cannabinoids in Urban Wastewater. MDPI. Available at: [Link]

-

Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available at: [Link]

-

ResearchGate. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Available at: [Link]

-

RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

-

MDPI. (2020). Importance of Fluorine in Benzazole Compounds. MDPI. Available at: [Link]

-

University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]

-

Purser, S., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available at: [Link]

-

ResearchGate. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Fluorinated imidazoles and their heteroannelated analogues: synthesis and properties. ResearchGate. Available at: [Link]

-

Wehrhan, L. (2024). The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study. Freie Universität Berlin. Available at: [Link]

-

RSC Publishing. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

RSC Publishing. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

-

Frontiers. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. Available at: [Link]

-

NIH. (2020). Importance of Fluorine in Benzazole Compounds. PubMed Central. Available at: [Link]

-

Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. Available at: [Link]

-

ResearchGate. (2015). Applications of Fluorine in Medicinal Chemistry. ResearchGate. Available at: [Link]

-

NIH. (n.d.). Fluorinated Protein–Ligand Complexes: A Computational Perspective. PubMed Central. Available at: [Link]

-

NIH. (n.d.). Experimental Determination of pKa for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). Measured pKa values of representative compounds from the benzo[d]isoxazole and indazole series. ResearchGate. Available at: [Link]

-

Goss, K.-U. (2008). The pKa values of PFOA and other highly fluorinated carboxylic acids. PubMed. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]

- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 14. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Refubium - The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study [refubium.fu-berlin.de]

- 18. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 20. Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide [organic-chemistry.org]

- 21. pubs.acs.org [pubs.acs.org]

The Art of the Indazole Core: A Senior Application Scientist's Guide to Synthesis

Introduction: The Privileged Indazole Scaffold in Drug Discovery

The 1H-indazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of pharmacologically active agents.[1] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, imparts a rigid framework that can effectively interact with various biological targets.[2] This has led to the development of numerous drugs and clinical candidates for treating a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4] The therapeutic potential of indazole-containing compounds, such as Niraparib (an anti-cancer agent) and Pazopanib (a tyrosine kinase inhibitor), underscores the critical importance of efficient and versatile synthetic methodologies for accessing structurally diverse indazole derivatives.[3]

This in-depth technical guide provides a comprehensive overview of the core strategies for synthesizing substituted 1H-indazoles. As a senior application scientist, my focus extends beyond the mere recitation of protocols. Instead, this guide delves into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals in their quest to construct these valuable heterocyclic systems. We will explore both classical and contemporary methods, from time-honored named reactions to cutting-edge transition-metal-catalyzed transformations. Each section will provide a detailed mechanistic rationale, a critical evaluation of the method's scope and limitations, and a practical, step-by-step experimental protocol.

Classical Approaches to Indazole Synthesis: Time-Tested and Robust

The Cadogan Reductive Cyclization: A Powerful N-N Bond Formation

The Cadogan reaction is a classical and robust method for the synthesis of 2H-indazoles, which can be precursors to 1H-indazoles, through the reductive cyclization of o-nitrobenzylidene anilines.[5][6] The reaction is typically carried out at elevated temperatures using a phosphine reagent, such as tri-n-butylphosphine, as the reductant.[6]

Mechanistic Insights: The widely accepted mechanism involves the deoxygenation of the nitro group by the phosphine to generate a nitrene intermediate. This highly reactive nitrene then undergoes intramolecular cyclization onto the imine nitrogen, followed by aromatization to yield the 2H-indazole.[5] However, recent studies have suggested that non-nitrene pathways involving oxygenated intermediates may also be operative, particularly under milder conditions.[5][7]

Workflow for Cadogan Reductive Cyclization

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 7. pubs.acs.org [pubs.acs.org]

Harnessing Halogenation: A Technical Guide to the Therapeutic Targets of 4-Chloro-5-fluoro-3-iodo-1H-indazole Derivatives

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: The indazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold for numerous FDA-approved drugs, particularly in oncology.[1][2][3] This guide focuses on a specifically substituted derivative, 4-Chloro-5-fluoro-3-iodo-1H-indazole, to explore its potential therapeutic targets. The unique tri-halogenation pattern of this molecule—featuring chlorine, fluorine, and iodine—is significant, as halogens can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, bioavailability, and target binding affinity.[4][5] Direct evidence points to the use of this scaffold in the synthesis of inhibitors for the mitotic kinase TTK, a critical regulator of the spindle assembly checkpoint, making it a primary target of interest for cancer therapy.[6] Furthermore, the broader family of indazole derivatives has established activity against a range of protein kinases and other enzymes involved in cell signaling, inflammation, and neurodegeneration.[7][8][9] This whitepaper provides a detailed exploration of these potential targets, complete with validated experimental workflows for target identification and validation, designed for researchers and scientists in the field of drug development.

Part 1: The Indazole Scaffold: A Privileged Pharmacophore in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole rings, is classified as a "privileged scaffold."[3][7] This designation is reserved for molecular frameworks that can bind to multiple, distinct biological targets, leading to a wide array of pharmacological activities. The therapeutic potential of this scaffold has been validated by the market success of several indazole-containing drugs:

-

Axitinib & Pazopanib: Multi-kinase inhibitors targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), used in the treatment of renal cell carcinoma.[1][8]

-

Entrectinib: An inhibitor of Tropomyosin Receptor Kinases (TRKs), ROS1, and Anaplastic Lymphoma Kinase (ALK), approved for specific types of solid tumors.[2][7]

-

Niraparib: A Poly (ADP-ribose) polymerase (PARP) inhibitor used for treating ovarian cancer.[3]

The Strategic Role of Halogenation

The specific substitution pattern of this compound is critical to its function. Each halogen atom contributes unique properties that can be leveraged in drug design:

-

Fluorine: Often used to block metabolic oxidation sites, thereby increasing metabolic stability and bioavailability. Its high electronegativity can also modulate the acidity of nearby protons and influence binding interactions.[4][5]

-

Chlorine & Iodine: These larger halogens enhance hydrophobicity and can form halogen bonds—a type of non-covalent interaction with biological targets that can significantly improve binding affinity and selectivity.[4] The iodine at the C3 position is particularly noteworthy as a reactive handle for further chemical modification via cross-coupling reactions (e.g., Suzuki coupling), allowing for the synthesis of diverse compound libraries.[2][10]

Part 2: Primary Putative Target: Mitotic Kinase TTK (Mps1)

The most direct evidence for the therapeutic application of the 4-Chloro-3-iodo-1H-indazole scaffold is its use as a reagent in the synthesis of inhibitors targeting the mitotic kinase TTK (also known as Mps1).[6]

TTK is a dual-specificity protein kinase that serves as the master regulator of the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism. The SAC ensures the high fidelity of chromosome segregation during mitosis by preventing the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. Many cancer cells exhibit chromosomal instability and are highly dependent on a functional SAC to survive mitotic stress. Therefore, inhibiting TTK forces these cells into a premature and aberrant anaphase, leading to massive aneuploidy and, ultimately, apoptotic cell death. This makes TTK a highly attractive target for cancer therapy.

Experimental Workflow for TTK Target Validation

The following protocols provide a self-validating system to confirm that a derivative of this compound is a potent and selective TTK inhibitor.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Causality: This assay directly measures the enzymatic activity of purified TTK. Inhibition of the kinase results in a lower production of ADP, which is quantified via a luciferase-based reaction. This provides a direct measure of the compound's potency (IC₅₀).

-

Methodology:

-

Prepare a reaction buffer containing kinase buffer, 10 µM ATP, and purified recombinant human TTK enzyme.

-

Serially dilute the test compound (e.g., from 100 µM to 1 pM) in DMSO and add to the wells of a 384-well plate.

-

Add the kinase/ATP mixture to initiate the reaction. Incubate at room temperature for 1 hour.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes.

-

Measure luminescence using a plate reader. Calculate the IC₅₀ value by fitting the dose-response curve.

-

Protocol 2: Cellular Target Engagement Assay (CETSA)

-

Causality: This assay confirms that the compound binds to its target protein within the complex environment of a living cell. Ligand binding stabilizes the target protein against thermal denaturation.

-

Methodology:

-

Culture a relevant cancer cell line (e.g., HCT-116) to 80% confluency.

-

Treat cells with the test compound (at 10x IC₅₀) or vehicle (DMSO) for 2 hours.

-

Harvest the cells and resuspend them in a lysis buffer containing protease and phosphatase inhibitors.

-

Heat the cell lysates across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

-

Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

-

Collect the supernatant (containing soluble proteins) and analyze the abundance of TTK at each temperature point using Western Blotting or ELISA.

-

A positive result is a shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control.

-

Protocol 3: Phenotypic Assay for Mitotic Slippage

-

Causality: TTK inhibition prevents the SAC from maintaining a mitotic arrest, causing cells to exit mitosis without proper chromosome segregation ("slippage"). This assay quantifies this specific cellular phenotype.

-

Methodology:

-

Seed cancer cells (e.g., HeLa) on coverslips.

-

Synchronize the cells at the G1/S boundary using a thymidine block, then release them into media containing a mitotic blocker like nocodazole to arrest them in mitosis.

-

After 12-16 hours, add the test compound or vehicle to the arrested cells.

-

Fix the cells at various time points (e.g., 0, 2, 4, 6 hours).

-

Perform immunofluorescence staining for Cyclin B1 (a protein that is degraded upon mitotic exit) and DNA (using DAPI).

-

Use fluorescence microscopy to quantify the percentage of cells that have lost Cyclin B1 staining but still have condensed chromatin, which is indicative of mitotic slippage. A potent TTK inhibitor will cause a rapid increase in this population.

-

| Assay | Parameter Measured | Purpose | Example Result |

| ADP-Glo™ Kinase Assay | IC₅₀ | Measures direct enzymatic inhibition | 15 nM |

| Cellular Thermal Shift Assay (CETSA) | ΔTₘ (Melting Temp. Shift) | Confirms target binding in cells | +4.5 °C |

| Mitotic Slippage Assay | EC₅₀ | Measures functional cellular outcome | 50 nM |

Part 3: Expanded Target Landscape for Halogenated Indazoles

While TTK is a strong primary candidate, the indazole scaffold's known promiscuity suggests that derivatives of this compound could have activity against other therapeutically relevant protein kinases.

Receptor Tyrosine Kinases (RTKs) in Angiogenesis and Proliferation

Many indazole-based drugs are potent inhibitors of RTKs that drive tumor growth, survival, and angiogenesis.[1][8] Key targets in this family include VEGFR, FGFR, and PDGFR. Inhibition of these pathways can starve tumors of their blood supply and block proliferative signals.

Protocol 4: Cell-Based RTK Phosphorylation Assay

-

Causality: This assay determines if the compound can block the initial step of RTK signaling—ligand-induced autophosphorylation—in a cellular context.

-

Methodology:

-

Culture cells known to express the target RTK (e.g., HUVECs for VEGFR2) in serum-free media overnight to reduce basal signaling.

-

Pre-incubate the starved cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with the corresponding recombinant ligand (e.g., VEGF-A) for 5-10 minutes to induce receptor phosphorylation.

-

Immediately lyse the cells in a buffer containing potent phosphatase inhibitors (e.g., sodium orthovanadate) to preserve the phosphorylation state.

-

Measure the levels of phosphorylated RTK (p-VEGFR2) and total RTK (Total-VEGFR2) using a sandwich ELISA kit or by Western Blot.

-

A successful inhibitor will show a dose-dependent decrease in the ratio of phosphorylated to total receptor.

-

Other Potential Kinase Targets

The literature on indazole derivatives highlights several other kinase families as potential targets.[7][11][12] Screening a this compound derivative against a broad kinase panel is a logical step in profiling its activity. High-probability candidates include:

-

p38 MAPK: Involved in inflammatory responses and cellular stress.[12]

-

Aurora Kinases: Key regulators of mitosis, similar to TTK.[7]

-

Anaplastic Lymphoma Kinase (ALK): A driver oncogene in certain types of lung cancer and lymphoma.[7]

Part 4: Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The primary and most evidence-supported target is the mitotic kinase TTK, offering a clear path for development in oncology.[6] However, the well-documented polypharmacology of the indazole core suggests a high likelihood of activity against other protein kinases, particularly receptor tyrosine kinases like VEGFR and FGFR.

The immediate next steps for a drug development program centered on this scaffold should involve:

-

Synthesis and Screening: Synthesize a focused library of derivatives based on the this compound core and perform a broad kinase panel screen to identify primary targets and assess selectivity.

-

Structure-Activity Relationship (SAR) Studies: Systematically modify the scaffold to optimize potency against the desired target (e.g., TTK) while minimizing off-target effects.

-

In Vivo Efficacy Studies: Advance lead compounds into relevant animal models (e.g., tumor xenografts) to evaluate their anti-cancer efficacy, pharmacokinetics, and safety profile.

By leveraging the unique properties conferred by its halogenation pattern and the proven therapeutic potential of the indazole scaffold, these derivatives hold significant promise for the next generation of targeted therapies.

References

- Vertex AI Search, based on "Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors"

-

Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed. (2019). Eur J Med Chem. [Link]

-

Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.). PubMed Central. [Link]

- Substituted indazole derivatives active as kinase inhibitors - Google Patents. (n.d.).

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). PubMed Central. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021). National Institutes of Health. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Publishing. (2021). RSC Publishing. [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (n.d.). MDPI. [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025). PubMed. [Link]

-

Discovery and pharmacological profile of new 1H-indazole-3-carboxamide and 2H-pyrrolo[3,4-c]quinoline derivatives as selective serotonin 4 receptor ligands - PubMed. (2012). PubMed. [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.). RSC Advances. [Link]

-

In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC - NIH. (2016). National Institutes of Health. [Link]

-

A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (2022). PubMed. [Link]

-

Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment - MDPI. (n.d.). MDPI. [Link]

-

Pharmacological properties of indazole derivatives: recent developments - PubMed. (2005). PubMed. [Link]

-

Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug - MDPI. (n.d.). MDPI. [Link]

-

An Improved Preparation of 4-Chloro-1H-indazole (V) - ResearchGate. (2025). ResearchGate. [Link]

- A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents. (n.d.).

-

3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole - MDPI. (n.d.). MDPI. [Link]

-

Indazole – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. usbio.net [usbio.net]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 9. Pharmacological properties of indazole derivatives: recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Discovery and optimization of a series of 3-substituted indazole derivatives as multi-target kinase inhibitors for the treatment of lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-Chloro-5-fluoro-3-iodo-1H-indazole: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Predicted NMR, IR, and MS Data for a Key Heterocyclic Scaffold

Introduction

4-Chloro-5-fluoro-3-iodo-1H-indazole is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. The indazole core is a well-established pharmacophore found in a variety of therapeutic agents, and the specific substitution pattern of this molecule offers a unique combination of steric and electronic properties that can be exploited for the design of novel drug candidates. Precise structural elucidation is the cornerstone of any drug discovery program, and a thorough understanding of the spectroscopic properties of a lead compound is paramount.

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra for this specific molecule, this guide leverages advanced computational prediction tools to offer valuable insights into its expected spectral characteristics. Each section details the predicted data, provides an in-depth interpretation of the spectral features, and outlines a standardized experimental protocol for acquiring such data, thereby offering a complete framework for researchers.

Molecular Structure and Isomerism

The structural framework of this compound, with the IUPAC name this compound and CAS Number 1082040-26-3, is presented below. It is important to consider the potential for tautomerism in 1H-indazoles, where the proton on the pyrazole ring can reside on either nitrogen atom (N1 or N2). The predicted data in this guide is based on the more stable 1H-tautomer.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of molecular structure in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra for this compound.

Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted chemical shifts are invaluable for the initial assignment of a molecule's structure and for confirming its synthesis. These predictions are based on established computational algorithms that analyze the local electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-1 (N-H) | ~13.5 - 14.0 | br s | - |

| H-6 | ~7.3 - 7.5 | d | 8.0 - 9.0 |

| H-7 | ~7.6 - 7.8 | t | 7.0 - 8.0 |

br s = broad singlet, d = doublet, t = triplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Position | Predicted Chemical Shift (ppm) |

| C-3 | ~90 - 95 |

| C-3a | ~140 - 145 |

| C-4 | ~118 - 123 (d, JC-F ≈ 15-20 Hz) |

| C-5 | ~150 - 155 (d, JC-F ≈ 240-250 Hz) |

| C-6 | ~115 - 120 (d, JC-F ≈ 5-10 Hz) |

| C-7 | ~125 - 130 |

| C-7a | ~130 - 135 |

Note: Predicted values are generated using publicly available NMR prediction tools and should be confirmed by experimental data. The coupling of carbon signals to fluorine is denoted by 'd' with the corresponding coupling constant.

Interpretation of Predicted NMR Spectra

The predicted ¹H NMR spectrum is expected to show three distinct signals. The most downfield signal, a broad singlet between 13.5 and 14.0 ppm, is characteristic of the acidic N-H proton of the indazole ring. The two aromatic protons, H-6 and H-7, are expected to appear as a doublet and a triplet, respectively, due to coupling with each other and with the fluorine at position 5.

The predicted ¹³C NMR spectrum will display seven signals corresponding to the seven carbon atoms of the indazole core. The carbon bearing the iodine atom (C-3) is predicted to be significantly shielded (upfield shift) due to the heavy atom effect. The carbon attached to the fluorine atom (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), a hallmark of organofluorine compounds. The adjacent carbons (C-4 and C-6) will show smaller two- and three-bond couplings to the fluorine atom, respectively.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural confirmation.

Figure 2: Standard workflow for NMR data acquisition and processing.

Causality in Experimental Choices: The choice of a deuterated solvent like DMSO-d6 is critical as it dissolves a wide range of organic compounds and its residual proton signal does not overlap with the expected aromatic signals of the analyte. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, providing a reference point (0 ppm) for accurate chemical shift determination. Two-dimensional NMR experiments like COSY, HSQC, and HMBC are indispensable for unambiguously assigning the connectivity of protons and carbons, especially in complex molecules.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The predicted IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its specific functional groups and aromatic structure.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 - 3100 | N-H stretching | 1H-Indazole |

| ~1620 - 1580 | C=N stretching | Pyrazole ring |

| ~1500 - 1450 | C=C stretching | Aromatic ring |

| ~1250 - 1150 | C-F stretching | Aryl-fluoride |

| ~850 - 750 | C-Cl stretching | Aryl-chloride |

| ~700 - 600 | C-I stretching | Aryl-iodide |

| ~880 - 800 | C-H out-of-plane bending | Substituted benzene |

Interpretation of the Predicted IR Spectrum

The most prominent feature in the predicted IR spectrum will be a broad absorption band in the region of 3300-3100 cm⁻¹, characteristic of the N-H stretching vibration of the indazole ring. The aromatic nature of the molecule will be confirmed by the presence of C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ region. The halogen substituents will also give rise to characteristic absorptions in the fingerprint region of the spectrum, with the C-F stretch appearing at a higher wavenumber than the C-Cl and C-I stretches due to the higher bond strength and lower mass of fluorine.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method are standard techniques for obtaining an IR spectrum.

Figure 5: General workflow for solid-sample analysis by EI-MS.

Causality in Experimental Choices: Electron Ionization at 70 eV is a standard method that provides reproducible fragmentation patterns, which are useful for structural elucidation and comparison with spectral libraries. The use of a solid probe allows for the direct introduction of non-volatile or thermally sensitive compounds into the ion source.

Conclusion

This technical guide has provided a detailed overview of the predicted spectroscopic characteristics of this compound. While experimental verification is the gold standard, the predicted NMR, IR, and MS data presented herein offer a robust framework for the initial identification and characterization of this important heterocyclic compound. The outlined experimental protocols, grounded in established scientific principles, provide a clear path for researchers to obtain high-quality empirical data. A thorough understanding of the spectroscopic fingerprint of this molecule is a critical step in advancing its potential applications in the field of drug discovery.

References

-

NMR Spectroscopy

-

IR Spectroscopy

-

Mass Spectrometry

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of 4-Chloro-5-fluoro-3-iodo-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Structure, Reactivity, and Application

4-Chloro-5-fluoro-3-iodo-1H-indazole belongs to the indazole class of bicyclic heteroaromatic compounds. The indazole motif is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities. The specific substitutions of chlorine, fluorine, and iodine on the indazole ring of this compound are likely intended to modulate its physicochemical properties, such as lipophilicity and metabolic stability, and to serve as synthetic handles for further chemical modifications.[1][2] Halogen atoms can significantly influence a molecule's biological activity and pharmacokinetic profile.

Key Structural Features and Potential Reactivity:

-

Indazole Core: A bicyclic aromatic system containing a pyrazole ring fused to a benzene ring. This core is generally stable but can undergo various chemical transformations.

-

Halogen Substituents (Cl, F, I): These atoms introduce electronegativity and can act as leaving groups in nucleophilic substitution reactions. The iodine atom, in particular, can be susceptible to light-induced degradation and may participate in cross-coupling reactions.

-

N-H group: The acidic proton on the indazole nitrogen can be deprotonated with a base, allowing for N-alkylation or other modifications.

Given its utility as a synthetic intermediate, researchers handling this compound are likely involved in creating more complex molecules for biological screening.[3]

Hazard Identification and Risk Assessment: A Data-Informed Approach

While specific toxicological data for this compound is unavailable, an analysis of safety data for structurally similar compounds provides a strong basis for a conservative risk assessment.

Inferred Hazards Based on Analogous Compounds:

| Hazard Class | Inferred Risk for this compound | Basis from Analogous Compounds |

| Acute Oral Toxicity | Harmful if swallowed. | SDS for 4,6-Dichloro-3-iodo-1H-indazole and 4-CHLORO-3-IODO (1H)INDAZOLE classify them as Acute Tox. 4 (H302).[4][5] |

| Skin Corrosion/Irritation | Causes skin irritation. | SDS for 4,6-Dichloro-3-iodo-1H-indazole indicates Skin Irrit. 2 (H315).[4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | SDS for 4,6-Dichloro-3-iodo-1H-indazole indicates Eye Irrit. 2 (H319).[4] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | SDS for 4,6-Dichloro-3-iodo-1H-indazole indicates STOT SE 3 (H335).[4] |

Precautionary Statements (P-Statements) from Analogues:

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[6][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][6]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][6][7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical when handling compounds of unknown toxicity.

Engineering Controls:

-

Chemical Fume Hood: All handling of solid and solutions of this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

-

Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[7]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or pinholes before use and change them frequently.

-

Lab Coat: A flame-resistant lab coat should be worn at all times and kept buttoned.

-

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Safe Handling, Storage, and Disposal Workflow

A systematic workflow is essential to minimize risks associated with the handling of this compound.

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

-

Pre-Handling:

-

Thoroughly review this guide and any available safety information for similar compounds.

-

Ensure all necessary PPE is available and in good condition.

-

Prepare the chemical fume hood by clearing unnecessary items and ensuring proper airflow.

-

-

Handling:

-

When weighing the solid, use a microbalance within the fume hood to minimize dust generation.

-

Handle the compound with care to avoid creating dust.

-

When dissolving, add the solid to the solvent slowly to prevent splashing.

-

-

Storage:

-

Disposal:

-

Dispose of all waste, including empty containers and contaminated materials, as hazardous chemical waste.

-

Follow all local, state, and federal regulations for hazardous waste disposal.

-

Do not dispose of down the drain.

-

Emergency Procedures

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][7]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][7]

Spill Response:

-

Evacuate the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Clean the spill area with an appropriate solvent and then with soap and water.

-

Do not let the product enter drains.[7]

Conclusion

While this compound holds promise as a building block in drug discovery, its handling requires a cautious and informed approach due to the lack of specific safety data. By adhering to the guidelines outlined in this technical guide, which are based on the known hazards of similar chemical structures, researchers can mitigate the potential risks and work safely with this compound. Always prioritize a culture of safety in the laboratory and consult with your institution's Environmental Health and Safety (EH&S) department for any specific questions or concerns.

References

- CymitQuimica. (2024, December 19). Safety Data Sheet for 4,6-Dichloro-3-iodo-1H-indazole.

- ChemicalBook. (2025, July 26). 4-Fluoro-3-iodo-1H-indazole - Safety Data Sheet.

- United States Biological. (n.d.). 431643 4-Chloro-3-iodo-1H-indazole CAS: 518990-33-5.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- Angene Chemical. (2025, September 2). SAFETY DATA SHEET.

- ChemicalBook. (2025, July 26). 4-CHLORO-3-IODO (1H)INDAZOLE - Safety Data Sheet.

- Ossila. (n.d.). 4-Fluoro-1H-indazole | CAS Number 341-23-1.

- Chem-Impex. (n.d.). 4-Fluoro-3-iodo-1-methyl-1H-indazole.

Sources

Solubility of 4-Chloro-5-fluoro-3-iodo-1H-indazole in common organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-5-fluoro-3-iodo-1H-indazole in Common Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Given the absence of extensive published solubility data for this specific molecule, this document emphasizes robust experimental methodology and the underlying scientific principles that govern its solubility.

Introduction: The Critical Role of Solubility

This compound is a halogenated heterocyclic compound with a structure amenable to further chemical modification, making it a potentially valuable building block in medicinal chemistry. In drug discovery and development, solubility is a critical physicochemical property that profoundly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Poor aqueous and organic solvent solubility can hinder formulation development, lead to unreliable results in biological assays, and ultimately cause the failure of promising drug candidates.[2]

This guide offers a detailed exploration of the factors governing the solubility of this specific indazole derivative and provides a gold-standard experimental protocol for its precise measurement in various organic solvents.

Theoretical Framework for Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium between the solid and the dissolved state. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3] The solubility of this compound is dictated by a balance of intermolecular forces between the solute molecules themselves and between the solute and solvent molecules.

Key Molecular Features Influencing Solubility:

-

Indazole Core: The indazole ring system is a bicyclic heteroaromatic structure. The presence of two nitrogen atoms allows for hydrogen bonding (both as a donor via the N-H proton and as an acceptor via the lone pair on the sp2 nitrogen), which can promote solubility in protic solvents like alcohols.[4]

-

Halogen Substituents (Cl, F, I): The chlorine, fluorine, and iodine atoms introduce polarity and can participate in halogen bonding, a non-covalent interaction that can influence crystal packing and solute-solvent interactions.[5] Their electron-withdrawing nature also impacts the overall electronic distribution of the molecule.

-

Molecular Weight and Shape: The relatively high molecular weight (296.46 g/mol ) and planar structure can lead to strong crystal lattice energy, which must be overcome by solvent interactions for dissolution to occur.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements, as they provide different insights.[6]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure when the system is at equilibrium.[7] It is a critical parameter for pre-formulation and is typically determined using the shake-flask method over an extended period (e.g., 24-48 hours).[8]

-

Kinetic Solubility: This is often measured in high-throughput screening settings. It reflects the concentration at which a compound, typically dissolved in a stock solvent like DMSO, precipitates when added to an aqueous or organic medium.[1] Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated, metastable state.[7][9] This guide focuses on determining the more definitive thermodynamic solubility.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability and direct measurement of equilibrium.[10][11] The protocol below is a comprehensive, self-validating system for accurately measuring the solubility of this compound.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the shake-flask solubility determination protocol.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. researchgate.net [researchgate.net]

- 8. enamine.net [enamine.net]

- 9. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. bioassaysys.com [bioassaysys.com]

The Strategic Placement of Halogens: A Technical Guide to the Discovery and History of Halogenated Indazoles in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole core, a bicyclic heteroaromatic system, has risen to prominence as a "privileged scaffold" in medicinal chemistry, underpinning the structure of numerous therapeutic agents.[1] The strategic incorporation of halogen atoms onto this scaffold has proven to be a pivotal strategy in modulating the physicochemical and pharmacokinetic properties of these molecules, leading to the development of highly potent and selective drugs. This in-depth technical guide traces the historical evolution of halogenated indazoles, from the foundational synthesis of the core structure to the discovery and development of blockbuster drugs. We will delve into the causality behind synthetic choices, provide detailed experimental protocols for key transformations, and explore the structure-activity relationships that have guided the optimization of these important therapeutic agents.

The Indazole Scaffold: A Privileged Core in Drug Discovery

The indazole, or benzopyrazole, is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring. It exists in two principal tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[2] This scaffold is of immense pharmacological importance, forming the basic structure of a vast number of compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The indazole nucleus is a key component in several FDA-approved drugs, highlighting its significance in modern drug discovery.[1][5]

The versatility of the indazole scaffold lies in its ability to engage in various non-covalent interactions with biological targets. The pyrazole portion of the molecule contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (pyridine-like nitrogen), allowing for critical interactions with protein residues.[1] The benzene ring provides a platform for substitution, enabling the fine-tuning of steric and electronic properties to optimize target binding and pharmacokinetic profiles.

A Historical Perspective: The Genesis of the Indazole Ring

The journey of the indazole scaffold began in the late 19th century. The first synthesis of an indazole derivative is credited to the eminent chemist Emil Fischer around 1883.[6] In his pioneering work, Fischer did not synthesize the parent indazole but rather an oxo-substituted derivative, indazolone, by heating o-hydrazinobenzoic acid, which resulted in intramolecular condensation and cyclization. This seminal discovery laid the groundwork for future explorations into the synthesis and utility of this heterocyclic system.

Experimental Protocol: Fischer's Synthesis of Indazolone

-

Starting Material: o-Hydrazinobenzoic acid

-

Procedure: Heating of o-hydrazinobenzoic acid leads to an intramolecular condensation and cyclization reaction.

-

Reaction Conditions: While specific temperatures and reaction times were not meticulously documented in the initial reports, the reaction is understood to occur at elevated temperatures.

-

Outcome: The reaction proceeds via the loss of a water molecule to form 3-indazolone.

This early work was the crucial first step in recognizing the potential of this new heterocyclic system, which Fischer named "indazol."

The Strategic Role of Halogenation in Indazole-Based Drug Design

The introduction of halogen atoms into drug candidates is a widely employed strategy in medicinal chemistry to modulate their biological and physical properties. Halogens can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to its target protein.[7][8] The production of halogenated pyrazoles and indazoles has led to compounds with a broad range of biological activities and has provided versatile chemical handles for further synthetic modifications, such as cross-coupling reactions.[9]

The impact of halogenation on the properties of indazole derivatives can be summarized as follows:

| Property | Effect of Halogenation | Rationale |

| Potency | Often increases | Halogens can form specific interactions (halogen bonds) with the target protein, enhancing binding affinity. They also alter the electronic properties of the aromatic system, which can influence key interactions. |

| Lipophilicity | Increases (F < Cl < Br < I) | This can improve membrane permeability and oral bioavailability, but excessive lipophilicity can lead to poor solubility and off-target effects. |

| Metabolic Stability | Generally increases | The introduction of a halogen atom at a metabolically labile position can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life. |

| Selectivity | Can be improved | The size and electronic nature of the halogen can be fine-tuned to favor binding to the desired target over off-targets. |

Key Synthetic Methodologies for Halogenated Indazoles

The synthesis of halogenated indazoles can be broadly approached in two ways: by constructing the indazole ring from a pre-halogenated starting material or by direct halogenation of a pre-formed indazole core.

Synthesis of the Indazole Ring

A variety of methods have been developed for the synthesis of the indazole ring system.[6] One common and efficient method involves the palladium-catalyzed intramolecular carbon-nitrogen bond formation from o-halo acetophenones and hydrazine.[6]

Experimental Protocol: Pd-Catalyzed Indazole Synthesis

-

Starting Materials: o-halo acetophenones, hydrazine monohydrochloride

-

Catalyst System: Pd(OAc)₂, a suitable ligand (e.g., dppf, dba, dppp), and a base (e.g., Cs₂CO₃).[6]

-

Procedure: The o-halo acetophenone is reacted with an excess of hydrazine monohydrochloride in a solvent like dioxane. The resulting hydrazine undergoes a Pd-catalyzed intramolecular cyclization to yield the 1H-indazole.[6]

start [label="o-halo acetophenone +\nHydrazine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Hydrazone Intermediate"]; catalyst [label="Pd(OAc)₂ / Ligand\nBase (Cs₂CO₃)", shape=cds, fillcolor="#FBBC05"]; product [label="1H-Indazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> intermediate [label="Condensation"]; intermediate -> product [label="Intramolecular\nC-N Coupling"]; catalyst -> intermediate [style=dashed, arrowhead=none]; }

Pd-Catalyzed Indazole Synthesis Workflow

Direct Halogenation of the Indazole Core

Direct C-H halogenation is an atom-economical and efficient method for preparing halogenated indazoles. N-halosuccinimides (NCS, NBS, NIS) are commonly used reagents for this purpose. Recent advancements have focused on developing metal-free and regioselective halogenation methods.[7][8]

An efficient and environmentally friendly protocol for the bromination of indazoles at the C3 position utilizes 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH) under ultrasound irradiation.[10]

Experimental Protocol: Ultrasound-Assisted C3-Bromination of Indazoles

-

Starting Material: Substituted indazole

-

Reagent: 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH)

-